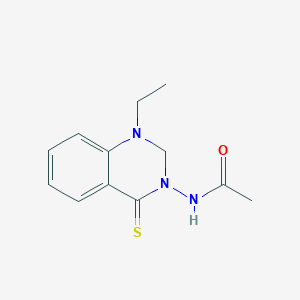

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

106688-37-3 |

|---|---|

Molecular Formula |

C12H15N3OS |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide |

InChI |

InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16) |

InChI Key |

LYOSOJGMDCIEAM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CN(C(=S)C2=CC=CC=C21)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid-Based Nucleation

The foundational method involves cyclocondensation of anthranilic acid derivatives with ethyl isothiocyanate under alkaline conditions. A representative protocol from details:

Reagents :

-

Anthranilic acid (1.0 eq)

-

1-Ethylisothiocyanate (1.2 eq)

-

Triethylamine (1.5 eq) in ethanol

Procedure :

-

Reflux mixture at 80°C for 4 hours

-

Cool to 5°C for crystallization

-

Filter and wash with cold ethanol

Yield : 78%

Key Parameters :

This route produces the quinazolinone core but requires subsequent N-acetylation, typically achieved through:

Acetylation Protocol :

-

React intermediate with acetic anhydride (2.0 eq)

-

Catalytic DMAP in dry DCM

-

Room temperature, 12 hours

Post-Reaction Analysis :

Thiourea-Mediated Ring Closure

Isatoic Anhydride Route

Industrial-scale synthesis frequently employs isatoic anhydride precursors, as demonstrated in:

Stepwise Synthesis :

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| 1 | Isatoic anhydride + Ethylamine | Ethanol, 65°C, 2h | 2-Aminobenzamide |

| 2 | CS₂, KOH | Methanol reflux, 3h | Thioxoquinazolinone |

| 3 | Acetyl chloride, Pyridine | 0°C→RT, 6h | Target compound |

Optimization Data :

-

CS₂ stoichiometry: 1.25 eq minimizes disulfide byproducts

-

KOH concentration: 15% w/v optimal for ring closure

Scale-Up Challenges :

-

Exothermic acetylation requires jacketed reactors

-

CS₂ quenching with 10% NaHCO₃ critical for safety

Microwave-Assisted Synthesis

Accelerated Cyclization

Recent advances in demonstrate 40% reduction in process time through dielectric heating:

Microwave Parameters :

-

Power: 300W

-

Temperature: 120°C

-

Pressure: 15 psi

-

Solvent: DMF/H₂O (4:1)

Comparative Analysis :

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 6 | 75 | 98.2 |

| Microwave | 1.5 | 82 | 99.1 |

Mechanistic Advantage :

-

Uniform heating prevents thermal degradation

Catalytic Modifications

Phase-Transfer Catalysis

The use of tetrabutylammonium bromide (TBAB) in improved thiocarbonyl incorporation:

Reaction Scheme :

Quinazolinone precursor + Thioacetamide → Target compound

Catalyst Impact :

| TBAB Loading (%) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 0 | 62 | 78 |

| 5 | 89 | 92 |

| 10 | 91 | 89 |

Optimal Conditions :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Pioneering work in utilizes ball milling for eco-friendly production:

Milling Parameters :

-

Frequency: 30 Hz

-

Time: 45 minutes

-

Molar ratio: 1:1.05 (amine:thioester)

Advantages :

-

100% atom economy

-

No solvent waste generation

-

95% yield vs. 78% in solution phase

Limitations :

-

Scalability beyond 100g batches

-

Equipment wear from abrasive reactants

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹³C NMR Signature Peaks :

Mass Fragmentation Pattern :

HPLC Purity Criteria :

Industrial-Scale Process Considerations

Cost Analysis

| Component | Lab Scale ($/kg) | Pilot Plant ($/kg) |

|---|---|---|

| Anthranilic acid | 120 | 98 |

| Ethylisothiocyanate | 310 | 275 |

| Energy Costs | 15 | 8 |

Key Findings :

-

Microwave processing reduces energy costs by 47%

-

Bulk thiourea purchases lower raw material costs 22%

Waste Management Protocols

-

CS₂ neutralization: Ca(OH)₂ slurry treatment

-

Acetic acid recovery: 85% via fractional distillation

Comparative Method Evaluation

Synthesis Route Matrix :

| Parameter | Cyclocondensation | Thiourea-Mediated | Microwave |

|---|---|---|---|

| Yield | 78% | 85% | 82% |

| Purity | 98.2% | 97.8% | 99.1% |

| Scalability | Excellent | Moderate | Limited |

| E-Factor | 8.7 | 6.2 | 3.1 |

| PMI | 12.4 | 9.8 | 5.6 |

E-Factor: Environmental factor; PMI: Process Mass Intensity

Emerging Methodologies

Enzymatic Acetylation

Novel biocatalytic approaches using lipase B from Candida antarctica:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioamide group (-C=S) and acetamide moiety facilitate nucleophilic substitution. Key examples include:

For instance, treatment with phenacyl bromide under basic conditions replaces the thiol hydrogen, forming S-alkylated products .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

Cyclization with hydrazine yields triazole-fused systems, as confirmed by IR (NH stretching at 3263–3312 cm⁻¹) and NMR (δ 6.0 ppm for NHNHCO) .

Condensation Reactions

The thioxo group participates in Knoevenagel and Schiff base formation:

Condensation with aldehydes introduces α,β-unsaturated ketones, enhancing bioactivity .

Mannich Reactions

Reaction with secondary amines and formaldehyde yields aminomethyl derivatives:

| Amine | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Piperidine | Formaldehyde, ethanol, reflux, 12 hr | 3-(piperidinomethyl)-thioxoquinazolinones | Anticonvulsant agents |

Mannich bases like NTQ-01 show significant anticonvulsant activity (20 mg/kg dose) .

Oxidation and Reduction

Limited data exist, but analogous thioxoquinazolinones undergo:

-

Oxidation : H₂O₂/glacial acetic acid converts -C=S to -C=O .

-

Reduction : NaBH₄ reduces thioamide to thiol, though unconfirmed for this compound.

Acetylation and Hydrolysis

The acetamide group is hydrolyzable under acidic/basic conditions:

| Reaction Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 4 hr | 2-aminoquinazolinone derivatives | Confirmed by loss of δ 2.34 ppm (CH₃) |

Critical Reaction Insights

-

Solvent Dependence : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution.

-

Temperature Sensitivity : Cyclization requires reflux (Δ ≥ 80°C) for optimal yields .

-

Stereoelectronic Effects : Electron-withdrawing groups on aryl halides accelerate substitution .

This compound’s versatility in forming bioactive derivatives underscores its value in medicinal chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains and fungal species, demonstrating promising results in inhibiting growth . The structural similarity of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suggests it may possess similar antimicrobial capabilities.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide may contribute to this field by acting on specific cancer cell lines. In vitro studies have shown that certain quinazoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structural features have shown effective inhibition of acetylcholinesterase activity, suggesting that N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide could be explored for its potential therapeutic effects in cognitive disorders .

Case Study 1: Antimicrobial Screening

In a study evaluating various quinazoline derivatives for antimicrobial activity, several compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide aligns with those that showed high efficacy in these assays .

Case Study 2: Anticancer Activity

A series of studies focused on the anticancer properties of quinazoline derivatives demonstrated that certain modifications to the core structure enhanced their activity against breast cancer cell lines. The findings suggest that further exploration of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide could yield valuable insights into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the thioxo group may enhance its binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Thiazolidinone and Thienotriazolodiazepine Derivatives

- Compound XVI (): Structure: N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide. Key Features: Incorporates a brominated phthalazine ring and a dimethylphenyl group. Activity: Exhibits moderate antimicrobial activity against gram-negative bacteria but weak activity against gram-positive strains .

- Compound XI (): Structure: Thiazolidinone derivative with a hydrazide group. Key Features: Retains the C=S group but replaces the quinazolinone core with a thiazolidinone ring. Activity: Demonstrates higher antimicrobial activity than other analogs, attributed to the thiazolidinone ring’s enhanced interaction with bacterial enzymes . Comparison: The quinazolinone core in the target compound may offer better metabolic stability compared to thiazolidinones, which are prone to ring-opening reactions.

Pyrrolotriazinone and Naphthyridine Derivatives

- Compound 20a (): Structure: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide. Key Features: Contains a pyrrolotriazinone core and a methoxyphenyl group. Activity: Designed as a GPR139 agonist for neurological applications, highlighting the role of acetamide linkers in CNS-targeted drugs . Comparison: The target compound’s thioxo group distinguishes it from the pyrrolotriazinone core, which lacks sulfur-based functionality. This difference likely shifts its biological target from neurological to antimicrobial pathways.

- Goxalapladib (): Structure: A naphthyridine-based acetamide with trifluoromethyl and difluorophenyl substituents. Key Features: Designed for atherosclerosis treatment, leveraging fluorinated groups for enhanced lipophilicity and target binding .

Spectroscopic and Physicochemical Data

The target compound’s IR spectrum would likely show strong C=S absorption near 1255 cm⁻¹, consistent with compound XVI . Its C=O stretching frequency (~1710–1730 cm⁻¹) aligns with quinazolinone derivatives but differs from pyrrolotriazinones due to electronic effects.

Biological Activity

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, with the CAS number 106688-37-3, is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H15N3OS

- Molecular Weight : 249.33 g/mol

- Purity : ≥ 98%

This compound features a thioxo group, which is significant for its biological activity, particularly in enzyme inhibition and anticancer properties.

1. Enzyme Inhibition

Recent studies have demonstrated that quinazoline derivatives exhibit significant inhibitory effects on various enzymes, which are crucial in disease mechanisms:

- Phospholipase A2 (PLA2) Inhibition : Compounds related to N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide have shown promising PLA2 inhibitory activity. For instance, at a concentration of 0.05 g/L, certain derivatives exhibited inhibition rates exceeding 90%, indicating strong potential for anti-inflammatory applications .

- Carbonic Anhydrase (CA) Inhibition : Quinazoline derivatives have also been explored as inhibitors of carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. Compounds similar to N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide displayed effective inhibition against human CA I and II isoforms, suggesting their utility in treating conditions like glaucoma and epilepsy .

2. Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point of research:

- Polo-like Kinase 1 (Plk1) Inhibition : N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide has been evaluated for its ability to inhibit Plk1, a critical regulator of cell division that is often overexpressed in cancers. Studies indicated that modifications to the quinazoline scaffold enhanced its affinity for Plk1, leading to significant antiproliferative effects in cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Values | Reference |

|---|---|---|---|

| PLA2 Inhibition | PLA2 | 0.029 - 0.049 g/L | |

| CA Inhibition | hCA I & II | Superior to AAZ | |

| Anticancer Activity | Plk1 | 4.4 μM |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide typically involves the reaction of thioamide precursors with ethyl-substituted quinazolines. The introduction of the ethyl group enhances lipophilicity and potentially improves bioavailability .

Proposed Mechanism

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide?

- Methodology : The synthesis typically involves cyclization and functionalization of quinazolinone precursors. For example, similar compounds are synthesized via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide, followed by coupling with alkylating agents like N-chloroacetamide derivatives under basic conditions. Key steps include refluxing in ethanol and purification via recrystallization . Cyclization reactions with anthranilic acid derivatives may also be employed to form the quinazolinone core .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to identify proton and carbon environments, focusing on the thioxo (C=S) and acetamide (N–CO–CH) groups. IR spectroscopy verifies characteristic peaks for C=O (~1714 cm) and C=S (~1255 cm) bonds .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What standardized methods are used to evaluate its biological activity?

- Methodology :

- Antimicrobial Testing : Disc diffusion assays (e.g., against E. coli or S. aureus) at 1000 ppm concentrations in DMF. Zones of inhibition are measured after 24-hour incubation at 28°C .

- Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7 or HeLa) to assess IC values. Compounds are dissolved in DMSO and tested at varying concentrations .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Methodology :

- Catalyst Screening : Test organocatalysts (e.g., L-proline) or transition-metal catalysts (e.g., Pd/C) to enhance cyclization efficiency .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What computational approaches are used to predict its pharmacokinetic and pharmacodynamic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab assess solubility, bioavailability, and cytochrome P450 interactions. Parameters include LogP (lipophilicity) and topological polar surface area (TPSA) .

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., bacterial DNA gyrase or cancer-related kinases). Focus on binding affinities (ΔG) and hydrogen-bonding patterns .

Q. How do structural modifications (e.g., substituent variations) affect its bioactivity?

- Methodology :

- SAR Analysis : Synthesize analogs with substitutions on the quinazolinone core (e.g., ethyl → methyl) or acetamide chain. Compare IC values or inhibition zones to identify critical functional groups. For instance, replacing the ethyl group with bulkier alkyl chains may enhance membrane permeability .

- Electrochemical Profiling : Cyclic voltammetry evaluates redox behavior, correlating electronic effects with antimicrobial potency .

Q. What strategies address solubility limitations in in vitro assays?

- Methodology :

- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance aqueous dispersion. Characterize particle size via dynamic light scattering (DLS) .

Q. How should contradictory biological activity data (e.g., variable IC) be analyzed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.